molecular formula C16H18N2O3 B2649803 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile CAS No. 1436258-51-3

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile

Cat. No. B2649803
CAS RN: 1436258-51-3
M. Wt: 286.331
InChI Key: HKGKQXMOMTVXKH-UHFFFAOYSA-N
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Description

The compound “4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile” is a complex organic molecule. It contains an isochromene ring, which is a type of heterocyclic compound . Isochromene rings are found in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isochromene ring, an acetyl group (a carbonyl group with a methyl group), a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a carbonitrile group (a carbon triple-bonded to a nitrogen) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isochromene ring, the acetyl group, the morpholine ring, and the carbonitrile group. Each of these functional groups can undergo specific types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-10-13-11-20-8-6-18(13)16(19)9-15-14-4-2-1-3-12(14)5-7-21-15/h1-4,13,15H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKQXMOMTVXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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